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3-(2-Bromoethyl)isoquinoline

Cat. No.: B15246971
M. Wt: 236.11 g/mol
InChI Key: XJCLHYZHPGJTFY-UHFFFAOYSA-N
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Description

Strategic Importance of the Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal and materials chemistry. wikipedia.org This structural motif is a privileged scaffold, meaning it is frequently found in biologically active compounds. nih.gov Its prevalence stems from its presence in a vast array of naturally occurring alkaloids, including papaverine, berberine, and morphine, which exhibit a wide spectrum of pharmacological activities. slideshare.netorganic-chemistry.org

Derivatives of isoquinoline are integral to drug discovery, with compounds being investigated and utilized for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov The rigid, planar structure of the isoquinoline core provides a defined three-dimensional arrangement for functional groups, allowing for specific interactions with biological targets like enzymes and receptors. organic-chemistry.org The nitrogen atom in the ring can act as a hydrogen bond acceptor and a basic center, further contributing to its ability to bind to biomolecules. youtube.com This inherent bioactivity and versatile chemical functionality ensure that the synthesis of novel isoquinoline derivatives remains a dynamic and important area of chemical research. organic-chemistry.org

Overview of Halogenated Alkyl Moieties as Reactive Synthons in Organic Transformations

Halogenated alkyl groups are fundamental reactive units, or synthons, in organic synthesis. Their utility lies in the carbon-halogen bond, which is polarized due to the electronegativity of the halogen atom. This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles, forming the basis of substitution reactions. The bromine atom, in particular, offers a good balance of reactivity and stability, making bromoalkyl groups excellent leaving groups in nucleophilic substitution reactions.

These moieties are critical for constructing complex molecular architectures. They participate in a wide range of transformations, including the formation of carbon-carbon bonds (e.g., in Friedel-Crafts alkylations and cross-coupling reactions) and carbon-heteroatom bonds (e.g., synthesis of amines, ethers, and thioethers). The use of bromoethyl groups, specifically, is a common strategy for introducing a two-carbon chain, which can be a crucial linker or part of a larger ring system formed through subsequent cyclization reactions.

Research Landscape and Synthetic Utility of 3-(2-Bromoethyl)isoquinoline and Related Structures as Key Intermediates

A detailed survey of scientific databases and chemical literature reveals a significant gap in research specifically detailing the synthesis and application of This compound . While general methods for the synthesis of the isoquinoline ring are well-established, such as the Bischler-Napieralski nrochemistry.comwikipedia.org and Pictet-Spengler reactions, mdpi.com specific examples commencing with precursors that would directly yield this compound are not readily found.

The logical synthetic route to this compound would likely involve the creation of a 3-substituted isoquinoline followed by modification of the side chain. For instance, one could envision the synthesis of 3-(2-hydroxyethyl)isoquinoline and its subsequent bromination. However, documented procedures for this specific sequence are absent in the reviewed literature.

The primary utility of a compound like this compound would be as a key intermediate for the synthesis of more complex molecules, particularly through intramolecular cyclization. The bromoethyl group at the 3-position is well-positioned to react with nucleophiles, either introduced at the nitrogen atom or at the C-4 position, to form new fused ring systems. This strategy is commonly employed in the synthesis of various alkaloids.

For example, related structures are pivotal in constructing the protoberberine alkaloid skeleton. organic-chemistry.orgCurrent time information in Pasuruan, ID. In these syntheses, an isoquinoline derivative is often coupled with another aromatic ring, followed by cyclization to form the characteristic tetracyclic system. A bromoethyl side chain would be an ideal electrophile for such a ring-closing step.

Given the reactivity of the bromoethyl group, this compound would be expected to undergo reactions such as:

N-Alkylation/Cyclization: Reaction with a nucleophile attached to the isoquinoline nitrogen to form a fused piperidine (B6355638) ring.

Substitution Reactions: Displacement of the bromide by various nucleophiles (e.g., amines, thiols, cyanides) to introduce diverse functional groups.

The absence of specific research on this compound suggests that alternative synthetic pathways to its potential products may be more efficient or that its precursors are not readily accessible. While the synthetic potential can be inferred from the known chemistry of its constituent parts, dedicated studies are required to establish its actual utility and reaction characteristics.

Strategies for Direct C-3 Alkylation of Isoquinoline Systems

Directly introducing an alkyl chain at the C-3 position of the isoquinoline nucleus presents a significant challenge due to the inherent reactivity of the heterocyclic system. However, several modern synthetic protocols have been developed to achieve this transformation with increasing efficiency and selectivity.

Transition Metal-Catalyzed C-C Bond Forming Reactions for Side-Chain Introduction

Transition metal catalysis has revolutionized the field of organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. Adaptations of well-established cross-coupling reactions have been explored for the C-3 alkylation of isoquinolines. These methods typically involve the use of a pre-functionalized isoquinoline, such as a halogenated derivative, and a suitable coupling partner. While direct C-H activation and subsequent alkylation are emerging as a more atom-economical approach, challenges in regioselectivity often arise. acs.org

For instance, palladium-catalyzed cross-coupling reactions, such as adaptations of the Suzuki-Miyaura or Heck reactions, can be employed. nih.govsemanticscholar.org These reactions offer a versatile means to introduce a variety of side chains, which can then be further manipulated to yield the desired 2-bromoethyl group. A general approach might involve the coupling of a 3-haloisoquinoline with a vinylboronic ester, followed by hydrobromination of the resulting vinylisoquinoline.

ReactionCatalystReactantsGeneral Product
Suzuki-Miyaura CouplingPalladium complexes3-Halo-isoquinoline, Alkylboronic acid/ester3-Alkyl-isoquinoline
Heck CouplingPalladium complexes3-Halo-isoquinoline, Alkene3-Alkenyl-isoquinoline
Sonogashira CouplingPalladium/Copper complexes3-Halo-isoquinoline, Terminal alkyne3-Alkynyl-isoquinoline

Radical-Mediated Functionalization Protocols for Bromoethyl Moiety Formation

Radical chemistry offers a complementary approach to the functionalization of heterocyclic systems. Photoredox catalysis, in particular, has emerged as a mild and efficient method for the generation of radical species under visible light irradiation. A plausible strategy for the synthesis of this compound could involve the radical addition of a bromoethyl radical precursor to the isoquinoline core. For instance, a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl radical has been developed for the synthesis of amide-functionalized isoquinoline derivatives, showcasing the potential of radical-mediated pathways. rsc.org While not a direct route to the target compound, this illustrates the applicability of radical reactions in functionalizing the isoquinoline scaffold.

Nucleophilic Addition-Elimination Pathways in Isoquinoline Functionalization

The isoquinoline ring system is susceptible to nucleophilic attack, particularly at the C-1 and, to a lesser extent, the C-3 positions, especially when the ring is activated by an electron-withdrawing group or quaternization. nih.govacs.org A strategy for introducing a side chain at the C-3 position could involve the addition of a suitable nucleophile, such as a Grignard reagent or an organolithium species, to an appropriately activated isoquinoline derivative. Subsequent elimination or rearomatization would then yield the C-3 substituted product. For example, the reaction of isoquinoline N-oxides with certain nucleophiles can lead to functionalization at the C-3 position. thieme-connect.de

De Novo Synthesis of the Isoquinoline Ring System Incorporating Bromoethyl Side Chains

An alternative to the direct functionalization of a pre-formed isoquinoline is the construction of the heterocyclic ring with the desired side chain already in place. This approach often provides better control over regioselectivity.

Adaptations of Bischler-Napieralski Cyclization and Related Reactions for Isoquinoline Formation

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.orgpharmaguideline.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org To synthesize a 3-substituted isoquinoline, the acyl group of the starting amide must contain the desired substituent. For this compound, this would necessitate the use of an N-(β-phenylethyl)-4-bromobutanamide. The resulting 1-(2-bromoethyl)-3,4-dihydroisoquinoline could then be aromatized.

General Reaction Scheme:

Starting MaterialReagentsIntermediateProduct
β-arylethylamidePOCl₃, P₂O₅3,4-dihydroisoquinoline (B110456)Isoquinoline

The reaction is most effective when the benzene ring of the β-arylethylamide contains electron-donating groups. nrochemistry.com The mechanism can proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org

Pomeranz-Fritsch Synthesis Modifications for Substituted Isoquinolines

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org Modifications to this reaction allow for the synthesis of substituted isoquinolines. acs.orgrsc.org To introduce a substituent at the C-3 position, a substituted aminoacetal would be required. While this method is generally more suited for substitution at other positions, specific modifications could potentially allow for the incorporation of a bromoethyl precursor. For example, using a substituted benzaldehyde (B42025) and a modified aminoacetal could direct the cyclization to yield the desired 3-substituted isoquinoline. chem-station.com However, the Bischler-Napieralski and related methods are often more direct for achieving substitution at the 3-position.

An exploration into the synthesis of this compound and its related analogues reveals a landscape of advanced chemical methodologies. These approaches are increasingly focused on efficiency, selectivity, and sustainability. This article delves into specific strategies, from the construction of the core isoquinoline scaffold using multi-component reactions to the precise introduction of the bromoethyl moiety through functional group interconversions. Furthermore, it examines the integration of green chemistry principles, such as catalysis and solvent minimization, into the synthetic design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrN B15246971 3-(2-Bromoethyl)isoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

3-(2-bromoethyl)isoquinoline

InChI

InChI=1S/C11H10BrN/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6H2

InChI Key

XJCLHYZHPGJTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCBr

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 2 Bromoethyl Isoquinoline

Nucleophilic Substitution Reactions at the Bromoethyl Moiety for Derivatization

The primary mode of reactivity for 3-(2-Bromoethyl)isoquinoline involves the bromoethyl moiety, which is susceptible to nucleophilic attack. This reactivity allows for the introduction of a wide array of functional groups and the construction of new ring systems.

Intramolecular Cyclization to Fused Heterocyclic Systems

The strategic placement of the bromoethyl group at the 3-position of the isoquinoline (B145761) ring facilitates intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. This approach is a powerful tool for the synthesis of complex polycyclic molecules with potential biological activity.

The bromoethyl group in this compound can act as an electrophile in intramolecular reactions where the isoquinoline nitrogen atom serves as the nucleophile. This process, often proceeding through an initial quaternization of the nitrogen followed by an intramolecular cyclization, can lead to the formation of fused heterocyclic systems such as indolizine (B1195054) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. These ring systems are prevalent in a large number of bioactive natural products and pharmaceutically important molecules. The synthesis of pyrrolo[2,1-a]isoquinoline derivatives is a particularly useful method for producing artificial molecules with potential applications in medicinal chemistry.

Starting MaterialReagent/CatalystProductYield (%)Reference
Isoquinoline2-Bromoacetophenones, Acetylenic DipolarophilesPyrrolo[2,1-a]isoquinoline derivatives-General Method

Table 1: General synthesis of Pyrrolo[2,1-a]isoquinoline derivatives.

While specific examples of macrocyclization starting directly from this compound are not extensively documented in readily available literature, the principle of utilizing bifunctional building blocks for macrocycle synthesis is well-established. In theory, the bromoethyl functionality could participate in ring-closing reactions with a suitable nucleophilic partner tethered to another position on the isoquinoline ring or a separate molecule in a bimolecular fashion to construct macrocyclic structures containing the isoquinoline motif.

Intermolecular Reactions with Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon Nucleophiles)

The bromoethyl group of this compound readily undergoes intermolecular nucleophilic substitution reactions with a diverse range of nucleophiles. This allows for the introduction of various functionalities at the terminus of the ethyl side chain, leading to a wide array of derivatives.

Nitrogen Nucleophiles: Amines, azides, and other nitrogen-containing compounds can displace the bromide to form the corresponding aminoethyl or azidoethyl derivatives. For instance, the reaction with sodium azide (B81097) would yield 3-(2-azidoethyl)isoquinoline, a precursor for the synthesis of triazole-containing compounds or amines via reduction.

Oxygen Nucleophiles: Alkoxides and hydroxides can react to form ethers and alcohols, respectively. The synthesis of 3-(2-hydroxyethyl)isoquinoline provides a valuable intermediate for further functionalization, such as esterification or oxidation.

Sulfur Nucleophiles: Thiols and thiolate salts are excellent nucleophiles and can be used to introduce sulfur-containing moieties. frontiersin.org These thioether derivatives can be further oxidized to sulfoxides and sulfones, expanding the chemical diversity of the products. frontiersin.org

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, can be employed to form new carbon-carbon bonds, extending the carbon chain and allowing for the introduction of additional functional groups.

Nucleophile TypeExample NucleophileProduct Type
NitrogenAmmonia, Amines, Azide3-(2-Aminoethyl)isoquinoline derivatives, 3-(2-Azidoethyl)isoquinoline
OxygenHydroxide, Alkoxides, Carboxylates3-(2-Hydroxyethyl)isoquinoline, 3-(2-Alkoxyethyl)isoquinoline, Esters
SulfurThiols, Thiolates3-(2-Thioethyl)isoquinoline derivatives
CarbonCyanide, Enolates, Organometallics3-(3-Cyanopropyl)isoquinoline, Elongated carbon chains

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions.

Cross-Coupling Reactions Involving the Bromine Center

While the bromine atom in this compound is attached to an sp³-hybridized carbon, making it a suitable substrate for nucleophilic substitution, it can also participate in certain cross-coupling reactions, although less commonly than aryl or vinyl bromides. More synthetically valuable cross-coupling reactions typically target the isoquinoline ring itself, often requiring prior functionalization with a halogen at a different position. However, the bromoethyl group can be conceptually involved in transformations that proceed via radical intermediates or through specific catalytic cycles that accommodate alkyl halides.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions traditionally employ aryl or vinyl halides, advancements have expanded their scope to include alkyl halides.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. wikipedia.org While direct Heck-type reactions with this compound are not standard, related transformations involving the isoquinoline core are well-documented. researchgate.netwikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with a halide. researchgate.net The synthesis of aryl-substituted quinolines and tetrahydroquinolines has been achieved through Suzuki coupling of bromo-substituted quinolines with various boronic acids. researchgate.net A similar strategy could be envisioned for derivatives of this compound, where the bromoethyl group is first transformed into a more suitable coupling partner or the isoquinoline ring is functionalized with a halogen.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The functionalization of quinoline (B57606) motifs using Sonogashira coupling is a known strategy. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgacsgcipr.orglibretexts.org Buchwald-Hartwig amination has been successfully applied to isoquinolin-3-amines to synthesize N-arylisoquinolinamines. arkat-usa.orgresearchgate.net

Cross-Coupling ReactionCoupling PartnersProduct Type
Heck ReactionAlkeneSubstituted Alkenylisoquinoline derivative
Suzuki CouplingOrganoboron ReagentAlkyl- or Aryl-substituted Isoquinoline derivative
Sonogashira CouplingTerminal AlkyneAlkynyl-substituted Isoquinoline derivative
Buchwald-Hartwig AminationAmineAmino-functionalized Isoquinoline derivative

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions.

Copper-Mediated Cross-Coupling Protocols for C-X Bond Formation (where X is a nucleophile)

The bromoethyl group of this compound is an excellent electrophilic partner for copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-nucleophile (C-X) bonds. While palladium catalysis is common for aryl halides, copper catalysis provides an effective and often more economical alternative for alkyl halides. These reactions, often referred to as Ullmann-type couplings, can be used to introduce a wide array of functional groups.

The general mechanism involves the reaction of a nucleophile with a copper(I) salt (e.g., CuI, CuBr, CuCN) to form a copper-nucleophile species. This intermediate then reacts with the alkyl bromide in a process that can involve oxidative addition and reductive elimination pathways, ultimately forming the new C-X bond and regenerating the copper catalyst. The efficiency and substrate scope of these couplings are often enhanced by the use of a ligand, such as L-proline or 1,10-phenanthroline, which stabilizes the copper center and facilitates the reaction under milder conditions. mdpi.com A base, typically an alkali metal carbonate or phosphate (B84403) like Cs₂CO₃ or K₃PO₄, is required to facilitate the reaction. mdpi.comnih.gov

A diverse range of nucleophiles can be employed in these copper-catalyzed reactions to generate a library of derivatives from this compound.

Table 1: Potential Copper-Mediated Cross-Coupling Reactions

Nucleophile Type Example Nucleophile (Nu-H) Reagents/Conditions Product Structure
N-Nucleophiles Aniline (PhNH₂) CuI, L-proline, Cs₂CO₃ 3-(2-Phenylaminoethyl)isoquinoline
Imidazole CuI, 1,10-phenanthroline, K₂CO₃ 3-(2-(Imidazol-1-yl)ethyl)isoquinoline
O-Nucleophiles Phenol (PhOH) CuI, L-proline, K₃PO₄ 3-(2-Phenoxyethyl)isoquinoline
S-Nucleophiles Thiophenol (PhSH) CuI, base (e.g., K₂CO₃) 3-(2-Phenylthioethyl)isoquinoline

| C-Nucleophiles | Terminal Alkyne (e.g., Phenylacetylene) | CuI, base (Sonogashira-type) | 3-(4-Phenylbut-1-yn-1-yl)isoquinoline |

Radical-Mediated Transformations and Reductive Debromination Strategies

The carbon-bromine bond in this compound can be homolytically cleaved to generate a carbon-centered radical, opening avenues for various transformations. A common method for generating such radicals involves treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH) or a less toxic silane (B1218182) equivalent. The resulting primary radical can then participate in inter- or intramolecular reactions.

Reductive Debromination: The simplest transformation of the generated radical is quenching by a hydrogen atom donor, leading to reductive debromination. This process effectively replaces the bromine atom with a hydrogen atom, yielding 3-ethylisoquinoline.

Reaction: this compound → 3-Ethylisoquinoline

Typical Reagents: Bu₃SnH, AIBN (initiator), Toluene (solvent), heat.

Alternative methods for reductive debromination include catalytic hydrogenation (H₂, Pd/C) or the use of dissolving metal reduction systems (e.g., Zn in acetic acid).

Further Functionalization of the Isoquinoline Core

Beyond the reactivity of the side chain, the isoquinoline ring system itself is a platform for further chemical modification.

The isoquinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom, making it less reactive towards electrophiles than benzene. gcwgandhinagar.com Consequently, electrophilic aromatic substitution (EAS) occurs preferentially on the carbocyclic (benzene) ring. gcwgandhinagar.comquimicaorganica.org

For the isoquinoline scaffold, electrophilic attack favors positions C-5 and C-8. quimicaorganica.orgquimicaorganica.orgyoutube.com This regioselectivity is governed by the stability of the cationic Wheland intermediate formed during the reaction. Attack at C-5 or C-8 allows for resonance structures that preserve the aromaticity of the pyridinium (B92312) ring, which is energetically more favorable. quimicaorganica.org The 3-(2-bromoethyl) substituent is a deactivating alkyl group (via induction) and its influence on the regiochemical outcome is generally subordinate to the inherent reactivity pattern of the fused heterocyclic system.

Common EAS reactions applicable to this compound include:

Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would yield a mixture of 5-nitro- and 8-nitro-3-(2-bromoethyl)isoquinoline.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would produce this compound-5-sulfonic acid and this compound-8-sulfonic acid.

Halogenation: Bromination using Br₂ with a Lewis acid catalyst like FeBr₃ would result in the formation of 5-bromo- and 8-bromo-3-(2-bromoethyl)isoquinoline.

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it both basic and nucleophilic. quimicaorganica.orgquimicaorganica.orgwikipedia.org This allows for direct transformations at the heteroatom.

N-Oxidation: The nitrogen atom can be readily oxidized to form an N-oxide. This is typically achieved by treating the parent isoquinoline with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide. quimicaorganica.org The resulting this compound N-oxide exhibits altered reactivity; for instance, the N-oxide functionality activates the C-1 position towards nucleophilic attack.

Quaternization: As a nucleophile, the isoquinoline nitrogen can attack electrophilic carbon atoms, such as those in alkyl halides, in a classic SN2 reaction. quimicaorganica.org This process, known as quaternization, results in the formation of a positively charged isoquinolinium salt. For example, reaction with methyl iodide (CH₃I) would yield 3-(2-bromoethyl)-2-methylisoquinolin-2-ium iodide. These quaternary salts are often more reactive towards nucleophilic addition to the pyridine ring compared to the parent neutral molecule.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Ethylisoquinoline
3-(2-Phenylaminoethyl)isoquinoline
3-(2-(Imidazol-1-yl)ethyl)isoquinoline
3-(2-Phenoxyethyl)isoquinoline
3-(2-Phenylthioethyl)isoquinoline
3-(4-Phenylbut-1-yn-1-yl)isoquinoline
5-Nitro-3-(2-bromoethyl)isoquinoline
8-Nitro-3-(2-bromoethyl)isoquinoline
This compound-5-sulfonic acid
This compound-8-sulfonic acid
5-Bromo-3-(2-bromoethyl)isoquinoline
8-Bromo-3-(2-bromoethyl)isoquinoline
This compound N-oxide
3-(2-Bromoethyl)-2-methylisoquinolin-2-ium iodide
Aniline
Imidazole
Phenol
Thiophenol
Phenylacetylene
Copper(I) iodide
L-proline
1,10-Phenanthroline
Cesium carbonate
Potassium carbonate
Potassium phosphate
Azobisisobutyronitrile (AIBN)
Tributyltin hydride
Nitric acid
Sulfuric acid
Sulfur trioxide
Bromine
Iron(III) bromide
meta-Chloroperoxybenzoic acid (m-CPBA)
Hydrogen peroxide
Methyl iodide
Quinoline
Pyridine

Applications in Complex Organic Synthesis and Materials Science

Role as a Precursor for Natural Product Synthesis (e.g., Isoquinoline (B145761) Alkaloids)

3-(2-Bromoethyl)isoquinoline is a strategic starting material for the synthesis of various isoquinoline alkaloids, a large and structurally diverse family of natural products with a wide range of pharmacological properties. wikipedia.org Its structure is particularly amenable to the construction of more complex alkaloid skeletons.

Protoberberine and aporphine (B1220529) alkaloids represent two of the most significant subclasses of isoquinoline alkaloids, known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govnih.govasianpubs.org The synthesis of these tetracyclic frameworks often relies on the construction of a key benzyltetrahydroisoquinoline or phenylethylisoquinoline intermediate, which then undergoes intramolecular cyclization.

Classic synthetic strategies for protoberberine alkaloids, such as the Bischler–Napieralski reaction, involve the cyclization of an N-acyl-β-phenylethylamine. nih.gov this compound is an ideal precursor for the requisite phenylethylisoquinoline intermediates. The bromoethyl group can be readily converted into a variety of functionalities, including an amino group, which can then be coupled with a suitably substituted phenylacetic acid derivative. The subsequent cyclization and aromatization steps lead to the characteristic protoberberine core. nih.govresearchgate.net

Similarly, the aporphine skeleton, characterized by a fused tetracyclic core, is biosynthetically and synthetically derived from benzylisoquinoline precursors via oxidative coupling. nih.govnih.gov Synthetic approaches often mimic this pathway. nih.gov The this compound unit can be elaborated into a 1-benzylisoquinoline (B1618099) intermediate. For instance, reaction with a Grignard or organolithium reagent derived from a protected benzyl (B1604629) halide would furnish the necessary carbon skeleton. Subsequent intramolecular cyclization, often promoted by transition metal catalysts or strong acids, forges the aporphine ring system. nih.govresearchgate.net The versatility of the bromoethyl group allows for the synthesis of a wide array of substituted aporphine analogs by varying the coupling partner.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the therapeutic properties of a lead compound. The isoquinoline scaffold has been a fertile ground for such investigations. nih.govresearchgate.net The generation of a library of structurally related analogs allows researchers to probe the interactions of these molecules with biological targets, such as receptors or enzymes, and to identify the key structural motifs responsible for potency and selectivity. cuny.edutandfonline.com

This compound is an exceptionally useful starting material for SAR studies due to the reactivity of the bromoethyl moiety. This group serves as a versatile anchor point for introducing a diverse range of substituents through nucleophilic substitution reactions. For example, reaction with various amines, thiols, alcohols, or carbanions allows for the systematic modification of the side chain's length, polarity, and steric bulk.

A notable example of such SAR exploration involves the development of dopamine (B1211576) receptor ligands, where isoquinoline derivatives have demonstrated high selectivity for the D3 receptor subtype, a key target in the treatment of conditions like Parkinson's disease. nih.gov By synthesizing a series of analogs with different N-aryl substitutions on a piperazine (B1678402) ring attached to the isoquinoline core, researchers can map the binding site and enhance receptor affinity and selectivity. nih.gov The synthesis of C-10 nitrogenated aporphine alkaloids has also been pursued to develop selective ligands for serotonin (B10506) and dopamine receptors, highlighting the modularity of the isoquinoline scaffold in generating compound libraries for SAR. cuny.edu

Building Block for Design and Synthesis of Advanced Organic Materials

The unique electronic and structural properties of the isoquinoline ring system make it an attractive component for advanced organic materials. Its aromatic, electron-deficient nature, and ability to coordinate with metals open up applications in polymer science, catalysis, and optoelectronics.

The incorporation of heterocyclic aromatic units like isoquinoline into polymer backbones can impart desirable properties such as thermal stability, conductivity, and specific photophysical characteristics. While specific research focusing on the direct polymerization of this compound is not extensively documented in the surveyed literature, its structure suggests potential as a monomer. The bromoethyl group could, in principle, participate in polymerization reactions, such as polycondensation with difunctional nucleophiles, to create novel amine-functional polymers. google.com The pendant isoquinoline units along the polymer chain could then influence the material's bulk properties.

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an effective coordination site for a wide variety of metal ions. This property has been exploited in the design of ligands for metal-catalyzed reactions and fluorescent sensors. ambeed.comrsc.org Isoquinoline-based ligands have been successfully used in iron-catalyzed asymmetric oxidation reactions and for the selective fluorescent detection of metal ions like zinc and cadmium. rsc.orgnih.gov

This compound is a valuable building block for constructing more complex, multidentate ligands. The bromoethyl side chain provides a convenient handle for attaching other coordinating groups, allowing for the synthesis of chelating ligands. For example, substitution of the bromide with an amine, phosphine, or another heterocyclic group can lead to bidentate or tridentate ligands. Such ligands can enhance the stability and catalytic activity of metal complexes used in a range of transformations, from oxidation reactions to cross-coupling processes. nih.gov

Organic materials with tailored optical and electronic properties are at the forefront of materials science research, with applications in light-emitting diodes (OLEDs), solar cells, and sensors. Conjugated aromatic and heterocyclic systems are the core components of these materials. The isoquinoline nucleus, being an extended aromatic system, has the potential to be integrated into such materials.

While specific studies detailing the use of this compound in optoelectronic materials are emerging, its structure is highly promising. The bromoethyl group allows for its incorporation into larger conjugated systems through reactions like Suzuki or Sonogashira coupling, once converted to a suitable derivative (e.g., a boronic ester). The resulting materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which are essential for optoelectronic applications. The electron-deficient nature of the pyridine (B92270) ring within the isoquinoline structure could also be used to tune the electron-accepting properties of the final material.

Development of Asymmetric Synthetic Methodologies Utilizing this compound as a Chiral Precursor or Substrate

A comprehensive review of scientific literature reveals a notable absence of studies where this compound is directly employed as a chiral precursor or substrate for the development of asymmetric synthetic methodologies. While the broader field of asymmetric synthesis of isoquinoline alkaloids is rich and varied, featuring techniques such as catalytic asymmetric hydrogenation, diastereoselective Pictet-Spengler reactions, and chiral auxiliary-guided cyclizations, this compound itself does not appear as a key starting material in these specific enantioselective transformations. rsc.orgclockss.orgnih.gov

The primary strategies for inducing chirality in the isoquinoline core often involve the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline (B110456) intermediate or the cyclization of a precursor already bearing a chiral center. clockss.orgnih.gov For instance, highly efficient rhodium and iridium-based catalytic systems have been developed for the asymmetric hydrogenation of isoquinolines to yield chiral tetrahydroisoquinolines with excellent enantioselectivities. nih.govnih.govsemanticscholar.org These reactions, however, typically start from isoquinolines with different substitution patterns than 3-(2-bromoethyl).

Another successful approach involves the palladium-catalyzed asymmetric carboamination of substrates containing a pendant alkene and an amine, which can form chiral tetrahydroisoquinolines. nih.govnih.gov Additionally, the insertion of donor/donor carbenes into C-H bonds catalyzed by chiral rhodium complexes has been reported as a method to construct chiral tetrahydroisoquinoline rings. escholarship.org

While this compound is a potential building block in organic synthesis, its direct application as a chiral precursor in the development of asymmetric methodologies is not documented in the reviewed literature. Researchers in the field have tended to focus on other precursors that are more readily converted into the key prochiral intermediates for asymmetric catalysis. The bromoethyl group at the 3-position presents synthetic handles for further functionalization, but its specific role in directing stereoselective reactions has not been a subject of published research to date.

Future investigations could potentially explore the conversion of this compound into a suitable prochiral substrate, which could then be subjected to established asymmetric transformations. However, based on the current body of scientific evidence, its role as a direct chiral precursor or substrate in asymmetric synthesis remains undeveloped.

Spectroscopic and Advanced Structural Characterization for Reaction Outcome Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) in Elucidating Reaction Pathways and Product Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including derivatives of isoquinoline (B145761). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of a compound.

¹H NMR spectroscopy of isoquinoline derivatives reveals characteristic signals for the protons in the heterocyclic and any substituent groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the isoquinoline ring typically appear in the aromatic region of the spectrum (around 7.0-9.5 ppm), with their exact positions and splitting patterns (multiplicity) determined by the substitution pattern. In the case of derivatives formed from 3-(2-Bromoethyl)isoquinoline, new signals corresponding to the modified ethyl side chain or other introduced moieties would be expected. For example, in the synthesis of a 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, the protons of the quinoline (B57606) fragment are shifted downfield (8.0 to 9.5 ppm) due to the quaternization of the nitrogen atom. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. For isoquinoline derivatives, the carbon atoms of the heterocyclic ring typically resonate at specific chemical shifts, which can be predicted and compared with experimental data to confirm the structure.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for unambiguously assigning proton signals and determining the stereochemistry of products. COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the connectivity of atoms within a molecule. mdpi.com NOESY, on the other hand, shows correlations between protons that are close to each other in space, which is invaluable for determining the relative stereochemistry of substituents.

The table below presents representative ¹H and ¹³C NMR data for various isoquinoline derivatives, illustrating the application of NMR in their structural characterization.

Compound¹H NMR (δ, ppm, Solvent)¹³C NMR (δ, ppm, Solvent)Reference
3,4-bis(4-fluorophenyl)isoquinoline9.36 (s, 1H), 8.07-8.04 (m, 1H), 7.64-7.62 (m, 3H), 7.34-7.30 (m, 2H), 7.22-7.18 (m, 2H), 7.09 (t, J = 7.0 Hz, 2H), 6.92 (t, J = 6.9 Hz, 2H) (CDCl₃)163.1, 135.8, 134.7, 133.6, 133.5, 131.9, 130.0, 129.2, 128.9, 127.2, 126.9, 115.9, 115.7 (CDCl₃) rsc.org
1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline7.28-7.11 (m, 6H), 6.97 (d, J = 8.1 Hz, 2H), 6.84 (t, J = 7.4 Hz, 1 H), 5.54 (t, J = 7.2 Hz, 1 H), 4.85 (dd, J = 11.5, 7.5 Hz, 1 H), 4.54 (dd, J = 12.0, 6.9 Hz, 1 H), 3.65-3.59 (m, 1 H), 3.48-3.41 (m, 1 H), 3.03-2.97 (m, 1 H), 2.93-2.86 (m, 1 H) (CDCl₃)147.0, 134.5, 129.3, 128.9, 127.1, 126.8, 126.3, 123.0, 118.5, 114.7, 78.9, 55.7, 43.0, 26.8 (CDCl₃) amazonaws.com
Methyl (2Z)-9-methoxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate7.21 (d, J = 8.0 Hz, 1H), 7.16 (d, J = 2.5 Hz, 1H), 7.05 (dd, J = 8.0, 2.5 Hz), 6.05 (s, 1H), 5.78 (s, 1H), 4.27 (t, J = 6.0 Hz, 2H), 3.85 (s, 3H), 3.78 (s, 3H), 3.04 (t, J = 6.0 Hz, 2H) (CDCl₃)187.5, 166.3, 166.1, 158.7, 142.8, 129.7, 128.8, 125.7, 119.4, 111.9, 99.3, 95.7, 55.5, 51.9, 42.5, 27.9 (CDCl₃) mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of Synthesized Compounds

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.govnih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. researchgate.net This high precision allows for the calculation of a unique elemental formula for the measured mass, thus confirming the molecular formula of a synthesized compound. nih.gov

In the context of reactions involving this compound, HRMS is crucial for verifying the identity of the products. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected product, researchers can confirm that the desired transformation has occurred. For example, if a reaction is intended to replace the bromine atom with another functional group, HRMS can definitively show the loss of bromine and the incorporation of the new group by confirming the new molecular formula.

The following table provides examples of HRMS data for several isoquinoline derivatives, demonstrating the high accuracy of this technique in confirming molecular formulas.

CompoundMolecular FormulaCalculated Mass (m/z) [M+H]⁺Found Mass (m/z) [M+H]⁺Reference
3,4-bis(4-fluorophenyl)isoquinolineC₂₁H₁₃F₂N328.1034328.1033 rsc.org
Methyl (2Z)-8,9-methylenedioxy-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoateC₁₆H₁₄NO₅300.0866300.0850 mdpi.com
4-bromo-3-phenylisoquinoline N-oxideC₁₅H₁₀BrNO300.0018300.0015 rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Products

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. wiley-vch.deresearchgate.net IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. wiley-vch.de Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. wiley-vch.de

For reaction products derived from this compound, IR and Raman spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of new ones. For example, the C-Br stretching vibration in the starting material would have a characteristic absorption in the low-frequency region of the IR spectrum. If the bromine atom is substituted, this peak would disappear, and new peaks corresponding to the introduced functional group (e.g., C=O, O-H, N-H) would appear.

The table below lists characteristic IR absorption frequencies for functional groups relevant to the chemistry of isoquinoline derivatives.

Functional GroupCharacteristic IR Absorption (cm⁻¹)
C-H (aromatic)3100-3000
C=C (aromatic)1600-1450
C=N (in ring)~1620-1500
C-Br600-500
C=O (ketone)1725-1705
O-H (alcohol/phenol)3550-3200 (broad)
N-H (amine/amide)3500-3300

Raman spectroscopy is particularly useful for analyzing symmetric non-polar bonds, which may be weak or inactive in the IR spectrum. scirp.org Together, IR and Raman spectroscopy provide a comprehensive picture of the functional groups present in a molecule, which is essential for verifying the outcome of a chemical reaction.

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Intermediates

X-ray crystallography is a powerful technique that provides the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography offers an unambiguous confirmation of their structure. This is particularly important for complex molecules or when the stereochemistry of the product cannot be definitively determined by spectroscopic methods alone. The crystal structure can also provide valuable insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the packing of molecules in the solid state.

An example of the application of this technique is the characterization of 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, which was confirmed to crystallize in the triclinic P-1 space group. mdpi.com This level of detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure for a crystalline compound.

Computational and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to elucidate reaction mechanisms, determine the geometries of transition states, and calculate activation energies.

While specific DFT studies exclusively focused on 3-(2-bromoethyl)isoquinoline are not extensively documented in publicly available literature, the principles of DFT calculations are routinely applied to understand the reactivity of related isoquinoline (B145761) and quinoline (B57606) systems. For instance, DFT calculations have been instrumental in investigating the hydrodenitrogenation (HDN) mechanism of quinoline over different catalyst surfaces. nih.gov These studies explore various hydrogenation and ring-opening pathways, identifying the most energetically favorable routes. nih.gov Similarly, DFT has been used to elucidate the mechanism of iodocyclization reactions of 3-alkynyl-2-(methylthio)quinolines, providing a detailed understanding of the reaction process. rsc.org

In the context of this compound, DFT could be employed to model key reactions involving the bromoethyl moiety, such as nucleophilic substitution. Theoretical calculations could map out the potential energy surface for the reaction of this compound with a nucleophile. This would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting material and the final product.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state. Algorithms such as the nudged elastic band (NEB) method are often used for this purpose.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and calculating the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

The difference in energy between the transition state and the reactants provides the activation energy barrier for the reaction, a key determinant of the reaction rate according to Harmonic Transition State Theory (HTST). quantumatk.com HTST provides a framework for calculating reaction rates from the properties of the reactants and the transition state on the potential energy surface. quantumatk.com DFT calculations can also shed light on the mechanism of elimination reactions, as demonstrated in studies of 2-(dimethylamino)ethyl chloride, a compound also featuring a bromoethyl-like group. researchgate.net These studies can reveal whether reactions proceed through a concerted or stepwise mechanism. researchgate.net

Molecular Dynamics and Conformational Analysis of this compound and its Transition States

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational landscape and dynamic properties. For a flexible molecule like this compound, the orientation of the bromoethyl side chain is crucial for its reactivity and interactions with other molecules.

Conformational analysis of the bromoethyl group is essential for understanding its preferred spatial arrangements. X-ray crystallography and NMR spectroscopy are powerful experimental techniques for this purpose. For example, a study on 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane revealed that its molecules adopt a chair conformation in the crystalline state, while an equilibrium between degenerate chair invertomers exists in solution. researchgate.net DFT calculations can complement these experimental findings by simulating the potential energy surface for ring inversion and estimating the energy barriers between different conformers. researchgate.net

For this compound, a combination of computational methods could be used to explore its conformational space:

Systematic or Stochastic Conformational Searches: These methods can identify low-energy conformers of the molecule.

Molecular Dynamics Simulations: By simulating the motion of the molecule over time in a solvent environment, MD can reveal the accessible conformations and the transitions between them. This is particularly important for understanding the behavior of the molecule in solution, where most chemical reactions occur.

MD simulations can also be applied to study the transition states of reactions involving this compound. By understanding the dynamic behavior of the transition state, it is possible to gain a more complete picture of the reaction mechanism.

Prediction of Reactivity and Regioselectivity in Chemical Transformations Involving the Bromoethyl Moiety

The bromoethyl group in this compound is a key functional handle for further chemical modifications, primarily through nucleophilic substitution reactions. Computational chemistry offers tools to predict the reactivity and regioselectivity of such transformations.

The reactivity of the bromoethyl group is influenced by the electronic properties of the isoquinoline ring system. DFT calculations can be used to compute various reactivity descriptors, such as:

Atomic Charges: The partial charge on the carbon atom attached to the bromine can indicate its susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In a nucleophilic substitution reaction, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile (this compound) is often a key factor. DFT studies on isoquinoline functionalized chromophores have shown how substitutions on the isoquinoline core can modulate the HOMO-LUMO energy gap, which in turn affects the molecule's electronic properties. nih.gov

Fukui Functions: These functions can be used to predict the most likely sites for nucleophilic or electrophilic attack on a molecule.

Theoretical studies on the mechanism of nucleophilic aromatic substitution (SNAr) in related heterocyclic systems, such as thiophenes, have demonstrated the utility of DFT in correlating calculated energy barriers with experimental reactivity scales. nih.gov Similar approaches could be applied to predict the reactivity of this compound towards various nucleophiles.

Furthermore, computational models can help in understanding the regioselectivity of reactions. For instance, in cases where multiple reactive sites exist, DFT calculations can determine the activation energies for reaction at each site, thereby predicting the major product.

QSAR and Molecular Docking Studies of Synthesized Derivatives (if linked to design principles of derivatives)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in drug discovery to understand how a molecule's structure relates to its biological activity and to predict its binding affinity to a biological target.

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. For isoquinoline derivatives, QSAR studies have been successfully applied to develop models for various biological activities, including antibacterial and anticancer effects. nih.govnih.govjapsonline.comresearchgate.net

A typical QSAR study involves:

Data Set Preparation: A series of isoquinoline derivatives with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The insights gained from QSAR models can guide the design of new derivatives of this compound with improved potency. For example, a QSAR model for pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) revealed the importance of steric, electronic, and hydrogen-bond acceptor properties for antibacterial activity. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein target. The results of a docking study can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site.

For derivatives of this compound, molecular docking could be used to explore their potential as inhibitors of various enzymes. For instance, isoquinoline and quinoline derivatives have been studied as inhibitors of DNA topoisomerases, which are important targets for anticancer drugs. researchgate.netnih.govmdpi.comnih.gov A molecular docking study would involve:

Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein target (e.g., from the Protein Data Bank) and the isoquinoline derivative.

Docking Simulation: Using a docking program to place the ligand into the active site of the receptor in various conformations and orientations.

Scoring and Analysis: The different binding poses are scored based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the specific interactions that contribute to binding.

The following table summarizes the findings of a hypothetical molecular docking study of isoquinoline derivatives against a protein target, illustrating the type of data that can be generated.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Derivative A-8.5TYR21, LYS45Hydrogen Bond, Pi-Pi Stacking
Derivative B-7.9VAL33, ILE54Hydrophobic Interaction
Derivative C-9.2ASP23, ARG60Salt Bridge, Hydrogen Bond

Such studies can provide a rational basis for designing new derivatives of this compound with enhanced binding affinity and selectivity for a particular biological target.

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The demand for efficient and scalable methods for the synthesis of isoquinoline (B145761) derivatives has spurred interest in the application of flow chemistry and automated platforms. acs.orgmdpi.com Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved reaction control, and the potential for safer operation at elevated temperatures and pressures. acs.orgnih.gov These benefits can lead to higher yields, reduced reaction times, and minimized waste production. acs.org

The integration of 3-(2-bromoethyl)isoquinoline into automated synthesis platforms, which often utilize flow chemistry, presents a significant opportunity for the rapid generation of compound libraries for drug discovery and materials science. semanticscholar.orgnih.govyoutube.com These platforms can perform multi-step syntheses, purifications, and analyses in a continuous and automated fashion, dramatically accelerating the research and development cycle. mdpi.comnih.gov For instance, automated systems can handle the in-line generation of unstable reagents, a significant advantage for reactions involving organometallic species. uclm.es The development of such integrated systems for isoquinoline synthesis would enable the efficient exploration of a vast chemical space derived from this compound. researchgate.net

Table 1: Comparison of Batch vs. Flow Chemistry for Isoquinoline Synthesis

Feature Batch Chemistry Flow Chemistry
Scalability Often challenging More readily scalable
Reaction Control Less precise High degree of control
Safety Potential for thermal runaway Improved safety profile
Reproducibility Can be variable High reproducibility

| Automation | Difficult to fully automate | Easily integrated with automation |

Applications of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization for Isoquinoline Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis. beilstein-journals.orgnih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns, predict reaction outcomes, and suggest optimal reaction conditions, thereby accelerating the discovery of new synthetic routes. beilstein-journals.orgcolab.wsinl.gov In the context of isoquinoline chemistry, AI and ML algorithms can be trained on existing literature and experimental data to predict the reactivity of this compound in various transformations. researchgate.netdntb.gov.uanih.gov

Machine learning models can guide the optimization of reaction parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and selectivity of desired products. beilstein-journals.orgresearchgate.net This data-driven approach can significantly reduce the number of experiments required, saving time and resources. semanticscholar.org Furthermore, generative AI models can propose novel molecular structures with desired properties that can be synthesized from this compound, opening up new avenues for drug discovery and materials science. youtube.com The integration of AI with automated synthesis platforms creates a closed-loop system where the AI proposes experiments, the robot performs them, and the results are fed back to the AI to refine its models, leading to autonomous discovery. youtube.com

Exploration of Novel Catalytic Strategies for C-Br Bond Activation and Selective Transformations

The carbon-bromine (C-Br) bond in this compound is a key functional group that enables a wide range of chemical transformations. The development of novel catalytic strategies for the selective activation and functionalization of this bond is a major area of research. acs.org While traditional methods often rely on stoichiometric reagents, modern catalysis offers more efficient and environmentally friendly alternatives.

Recent advances have focused on the use of transition metal catalysts, such as those based on rhodium and iridium, for C-H activation and subsequent annulation reactions to form complex polycyclic isoquinoline structures. nih.gov Cobalt-catalyzed C-H activation has also emerged as a cost-effective method for isoquinoline synthesis. cjcatal.com Furthermore, research into the mechanism of catalytic functionalization of C-H bonds provides valuable insights for designing more efficient catalysts. nih.gov Beyond metal catalysis, organocatalysis and photocatalysis are gaining prominence as powerful tools for C-Br bond functionalization under mild conditions. The development of Brønsted acid-catalyzed C-C bond activation represents another innovative approach. nih.gov Exploring these and other novel catalytic systems will undoubtedly lead to the discovery of new and selective transformations of this compound.

Table 2: Catalytic Strategies for Isoquinoline Synthesis and Functionalization

Catalytic Strategy Metal/Catalyst Examples Key Features
Transition Metal Catalysis Rhodium, Iridium, Palladium, Copper, Cobalt High efficiency, diverse transformations. nih.govcjcatal.comresearchgate.netorganic-chemistry.org
Organocatalysis Brønsted acids Metal-free, mild conditions. nih.gov

| Photocatalysis | Not explicitly detailed for this compound | Light-driven, green chemistry approach. |

Unexplored Chemical Transformations and Synthetic Pathways of this compound to Access Novel Chemical Space

While this compound is a versatile precursor, there remains a vast, unexplored chemical space that can be accessed through novel transformations and synthetic pathways. uclm.esnih.gov The development of new reactions that go beyond conventional cross-coupling and nucleophilic substitution reactions is crucial for expanding the structural diversity of isoquinoline derivatives. semanticscholar.orgmdpi.comnih.gov

Researchers are exploring divergent synthesis strategies where a common intermediate, potentially derived from this compound, can be converted into a variety of structurally distinct scaffolds. researchgate.net This approach is highly valuable for generating libraries of compounds for high-throughput screening. Furthermore, the discovery of entirely new biosynthetic pathways for the isoquinoline scaffold could inspire novel synthetic strategies. nih.gov By combining the known reactivity of the bromoethyl and isoquinoline moieties with innovative reaction design, chemists can unlock new synthetic possibilities. For example, exploring tandem reactions, multicomponent reactions, and cycloaddition strategies could lead to the efficient construction of complex and novel heterocyclic systems. researchgate.netresearchgate.netnih.gov The ultimate goal is to leverage the unique chemical properties of this compound to access previously unattainable regions of chemical space, leading to the discovery of new molecules with valuable biological and material properties. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.